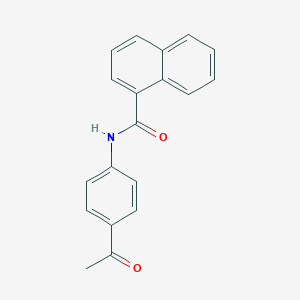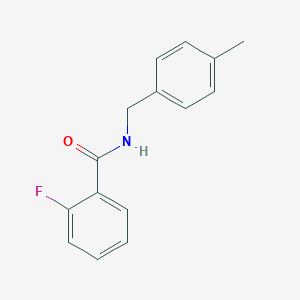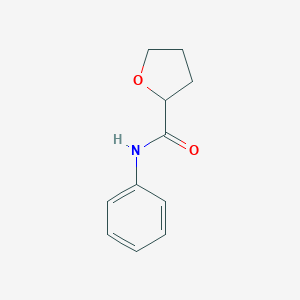
N-phenyloxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyloxolane-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a phenyl group attached to an oxolane ring, which is further connected to a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyloxolane-2-carboxamide typically involves the amidation of oxolane-2-carboxylic acid with aniline. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly used catalysts include titanium tetrachloride (TiCl4) and boronic acids, which facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes using activated carboxylic acid derivatives such as acid chlorides or anhydrides. These methods ensure high yields and purity of the final product, making them suitable for commercial applications .
化学反应分析
Types of Reactions
N-phenyloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-phenyloxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
N-phenyloxolane-2-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-phenyloxolane-2-carboxamide: This compound has a benzyl group instead of a phenyl group, which may alter its chemical and biological properties.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound contains a cyclopropane ring, which can affect its reactivity and applications.
N-phenyl- and N-benzyl quinoxaline-2-carboxamides:
This compound stands out due to its unique combination of an oxolane ring and a carboxamide group, which imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
属性
CAS 编号 |
115231-78-2 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23g/mol |
IUPAC 名称 |
N-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C11H13NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) |
InChI 键 |
NTBZYNPSZZIZLS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2 |
规范 SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(4-tert-butylphenyl)sulfonylamino]benzoate](/img/structure/B472784.png)

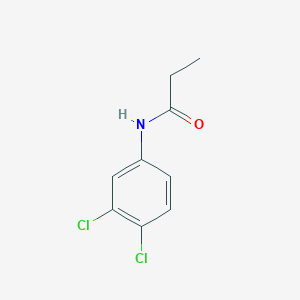

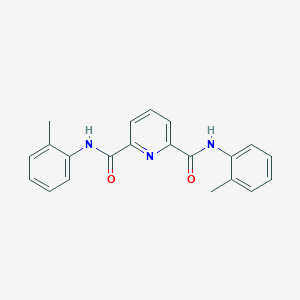
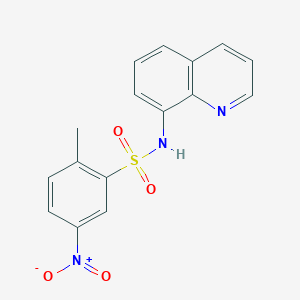
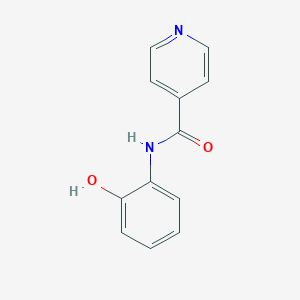
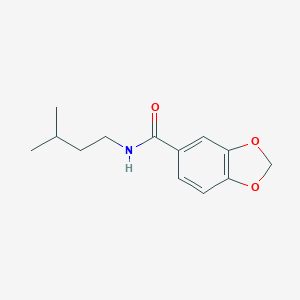
![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)
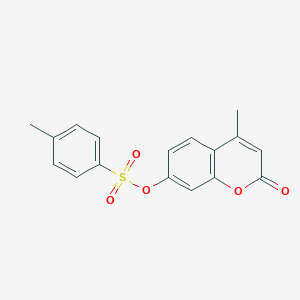
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B472914.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)
